molecular formula C11H12O3 B2628129 Benzyl 4-oxobutanoate CAS No. 53229-60-0

Benzyl 4-oxobutanoate

Cat. No.: B2628129
CAS No.: 53229-60-0
M. Wt: 192.214
InChI Key: NJWHOVCUMLPGAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-oxobutanoate can be synthesized through the esterification of 4-oxobutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-oxobutanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals .

Mechanism of Action

The mechanism of action of benzyl 4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-oxobutanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its ethyl and methyl counterparts .

Properties

IUPAC Name

benzyl 4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWHOVCUMLPGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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